(r)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid
CAS No.:
Cat. No.: VC20527748
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO2 |
|---|---|
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | (2R)-2-(aminomethyl)-3-(4-tert-butylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C14H21NO2/c1-14(2,3)12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m1/s1 |
| Standard InChI Key | FYGHTYXZPMGFJL-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(R)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid (IUPAC name: (2R)-2-(aminomethyl)-3-(4-tert-butylphenyl)propanoic acid) is a non-proteinogenic amino acid with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol. Its structure comprises a propanoic acid backbone substituted with a 4-(tert-butyl)benzyl group at the second carbon and an aminomethyl group at the third carbon, with the R-configuration at the chiral center.
Key Structural Attributes:
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Tert-butyl group: Provides steric bulk, enhancing stability and influencing reactivity during synthetic processes.
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Benzyl moiety: Contributes to hydrophobic interactions in peptide chains.
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Chiral center: The R-configuration ensures stereoselectivity in peptide bond formation, critical for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | (2R)-2-(aminomethyl)-3-(4-tert-butylphenyl)propanoic acid |
| CAS Number | Not publicly disclosed |
| PubChem CID | 42329654 |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)CC@HC(=O)O |
Applications in Peptide Synthesis
Role as a Protected Amino Acid
In peptide synthesis, (R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is utilized as a protected amino acid building block. The tert-butyl group acts as a temporary protective group, shielding the amine functionality during coupling reactions. Post-coupling, the group is removed via acidolysis (e.g., using trifluoroacetic acid), exposing the amine for subsequent peptide bond formation.
Advantages in Solid-Phase Peptide Synthesis (SPPS):
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Enhanced solubility: The hydrophobic tert-butyl group improves solubility in organic solvents.
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Steric protection: Reduces racemization risks during activation and coupling steps.
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Compatibility with Fmoc/Boc strategies: Enables sequential deprotection in multi-step syntheses.
Derivatives and Their Applications
| Derivative | Protecting Group | Application |
|---|---|---|
| Fmoc-(R)-isomer | Fmoc | SPPS, combinatorial libraries |
| Boc-(R)-isomer | Boc | Medicinal chemistry, bioactive peptides |
The Fmoc derivative is particularly valuable in automated peptide synthesizers, where its UV-active properties facilitate real-time monitoring. Conversely, the Boc derivative is preferred in solution-phase synthesis due to its stability under basic conditions.
Research Findings and Mechanistic Insights
Case Study: Peptide Mimetics
In a hypothetical study (derived from), incorporation of (R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid into a peptide chain conferred resistance to proteolytic degradation due to the tert-butyl group’s steric shielding. Such mimetics are explored for targeting protein-protein interactions in cancer therapeutics.
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